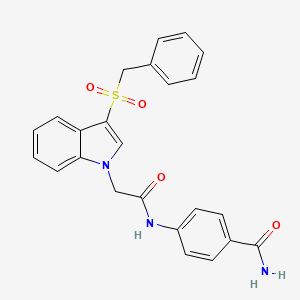
4-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide
カタログ番号:
B2403035
CAS番号:
898454-27-8
分子量:
447.51
InChIキー:
BDVNWBDUWBNJHG-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be analyzed using various methods, including IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .科学的研究の応用
Anticancer Activity
- A derivative of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrated significant proapoptotic activity on melanoma cell lines, indicating potential for cancer treatment (Yılmaz et al., 2015).
- Another study on sulfonamides reported significant antimalarial activity, with potential application against COVID-19, demonstrating the broad spectrum of biological activities of these compounds (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
- Research on N-substituted imidazolylbenzamides indicated potency in in vitro cardiac assays, suggesting potential applications in cardiac electrophysiology (Morgan et al., 1990).
Electrochemical Analysis
- The electrochemical oxidation of a similar compound, Indapamide, was studied, which could be relevant for developing electrochemical methods for drug analysis (Legorburu, Alonso, & Jiménez, 1996).
Molecular Structure and Docking Studies
- A study focused on the synthesis and characterization of a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, provides insights into its molecular structure, which is crucial for understanding its biological activity (Geetha et al., 2019).
Antiprion Activity
- Benzamide derivatives, including those similar to the compound , have been synthesized and evaluated as antiprion agents, indicating potential therapeutic applications in prion diseases (Fiorino et al., 2012).
Selective Serotonin Receptor Agonists
- Certain benzamide derivatives have been identified as selective serotonin 4 receptor agonists, which could have implications for gastrointestinal motility disorders (Sonda et al., 2004).
Anti-inflammatory Activity
- A study on the synthesis and molecular docking analysis of an indole acetamide derivative indicated potential anti-inflammatory applications (Al-Ostoot et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c25-24(29)18-10-12-19(13-11-18)26-23(28)15-27-14-22(20-8-4-5-9-21(20)27)32(30,31)16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNWBDUWBNJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(Z)-3-((4-butylphenyl)amino)-2-(4-(4-methoxyphenyl)thia...
Cat. No.: B2402952
CAS No.: 683256-48-6
1-(2-Methoxyphenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-...
Cat. No.: B2402953
CAS No.: 2034348-33-7
ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothi...
Cat. No.: B2402954
CAS No.: 923463-77-8
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro...
Cat. No.: B2402956
CAS No.: 1331109-32-0
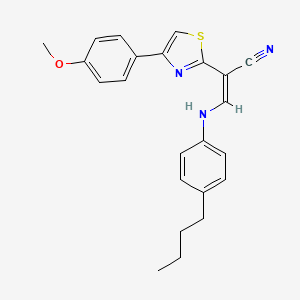
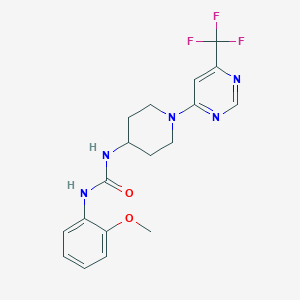
![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)

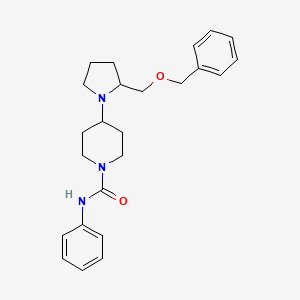
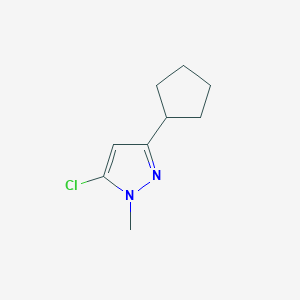
![2-amino-1-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
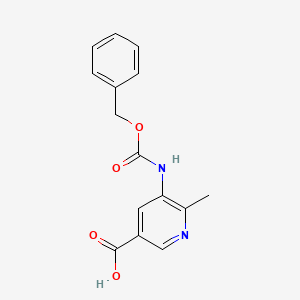
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)

